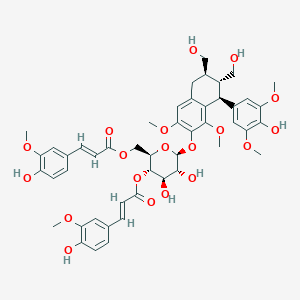

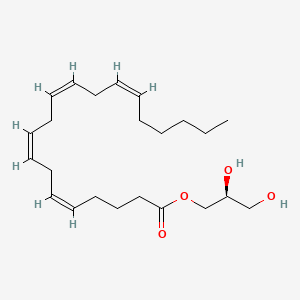

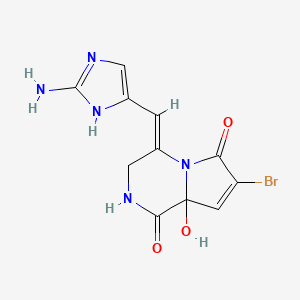

![molecular formula C7H5N3 B1258125 Pyrido[4,3-d]pyrimidine CAS No. 253-87-2](/img/structure/B1258125.png)

Pyrido[4,3-d]pyrimidine

概要

説明

Pyrido[4,3-d]pyrimidine is an organic hetero bicyclic chemical compound consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring . It has been identified as having various biological activities such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibitors, anticancer, selective bacterial protein synthesis inhibitors, antitubercular, and tyrosine kinases of the epidermal growth factor receptor family .

Synthesis Analysis

A cost-effective and competent approach has been established for the synthesis of pyrimido [4,5- b ]quinolines and pyrido [2,3- d ]pyrimidines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill .Molecular Structure Analysis

The crystal structure of Pim1 kinase in complex with a newly developed this compound-derivative inhibitor (SKI-O-068) has been described. This inhibitor exhibits a half maximum inhibitory concentration (IC50) of 123 (±14) nM and has an unusual binding mode in complex with Pim1 kinase .Chemical Reactions Analysis

Two N-bridged pyrido [4,3-d]pyrimidine derivatives were synthesized toward realization of a self-assembled bis-rosette cage, in organic media. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the structure of the molecule .科学的研究の応用

Chemical Synthesis and Structure

Pyrido[4,3-d]pyrimidines have been a subject of extensive study due to their unique structure, encompassing the fusion of pyridine and pyrimidine rings. These compounds are synthesized through various methods, grouping the synthetic routes by how the pyrido[4,3-d]pyrimidine moiety is created. They're obtained from derivatives of pyridine and pyrimidine or multicomponent synthesis, with a focus on mechanistic pathways and biological applications (Elattar & Mert, 2016).

Biomedical Applications

Pyrido[2,3-d]pyrimidin-7(8H)-ones, a variant of pyrido[2,3-d]pyrimidines, show similitude with nitrogen bases in DNA and RNA, leading to a wide range of biomedical applications. They provide ligands for several receptors in the body, making them significant in medical research (Jubete et al., 2019).

Multicomponent Synthesis

The multicomponent approach in synthesizing pyrido[2,3-d]pyrimidine is gaining attention due to its 'green chemistry' aspects. This approach is sustainable and enables the construction of biologically relevant moieties, highlighting pyrido[2,3-d]pyrimidines' wide spectrum of biological activities like antiviral, antibacterial, and anti-inflammatory properties (Chaudhary, 2021).

Kinase Inhibition and Antibacterial Activity

The pyrido-pyrimidine structure is known for its kinase inhibition and antibacterial activity. The biopharmaceutical profile of pyrido[4,3-d]pyrimidines varies significantly based on substitution patterns, influencing their solubility and permeability, which is crucial for their drug-like properties (Wuyts et al., 2013).

Anticancer Properties

Pyrido[2,3-d]pyrimidine derivatives have been identified as potential anticancer agents, targeting various cancer-related proteins like tyrosine kinase, ABL kinase, and others. These compounds have shown effectiveness against a broad spectrum of activities, including antimicrobial and anticonvulsant activities (Kumar et al., 2023).

Self-Assembly and Nanostructure Formation

N-substituted pyrido[4,3-d]pyrimidines exhibit unique self-organizing properties, leading to the formation of cyclic hexamers and 1D nanostructures like nanotubes, which are significant in nanotechnology and materials science (Durmus et al., 2013).

作用機序

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials . Future research could focus on the development of new selective, effective and safe anticancer agents .

特性

IUPAC Name |

pyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3/c1-2-8-3-6-4-9-5-10-7(1)6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZDHJUUEGCXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600981 | |

| Record name | Pyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-87-2 | |

| Record name | Pyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

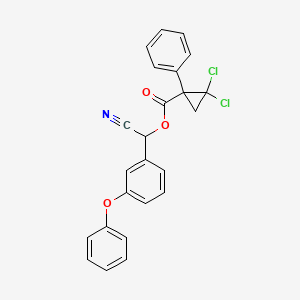

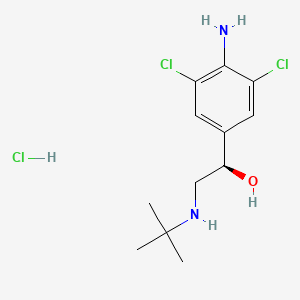

![2-(4-bromophenyl)-2-hydroxy-1-[4-(1H-indazol-5-ylamino)-1-piperidinyl]ethanone](/img/structure/B1258042.png)

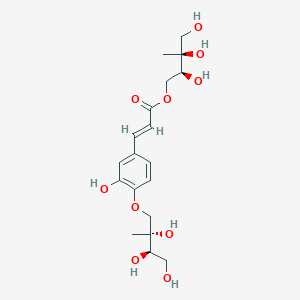

![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)

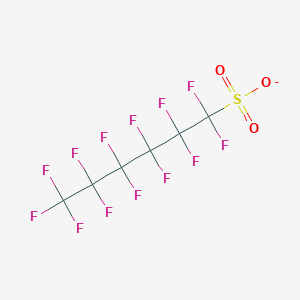

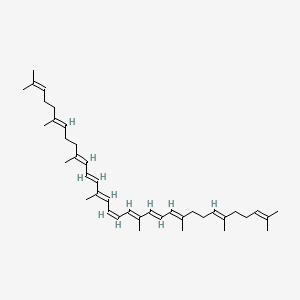

![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)

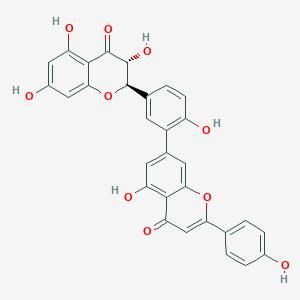

![(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1258059.png)

![2-[4-(1,4-Dithiepan-6-yl)-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1258061.png)